molecular formula C19H25NO3 B8171111 tert-Butyl 3-((4-ethynylphenoxy)methyl)piperidine-1-carboxylate

tert-Butyl 3-((4-ethynylphenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B8171111
M. Wt: 315.4 g/mol
InChI Key: KJDJTSBBDIMIAQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-ethynylphenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an ethynylphenoxy group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((4-ethynylphenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate amine precursors.

    Introduction of the ethynylphenoxy group: This step often involves a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where an ethynyl group is introduced to the phenoxy moiety.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((4-ethynylphenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The piperidine ring can be reduced under hydrogenation conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the piperidine ring can yield saturated piperidine derivatives.

Scientific Research Applications

tert-Butyl 3-((4-ethynylphenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-ethynylphenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynylphenoxy group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in targeted protein degradation.

    tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of poly (ADP-ribose) polymerase inhibitors.

    tert-Butyl 4-((4-ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate: Used in the synthesis of biologically active compounds.

Uniqueness

tert-Butyl 3-((4-ethynylphenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of the ethynylphenoxy group, which imparts specific reactivity and binding properties not found in other similar compounds. This makes it particularly useful in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

tert-butyl 3-[(4-ethynylphenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-5-15-8-10-17(11-9-15)22-14-16-7-6-12-20(13-16)18(21)23-19(2,3)4/h1,8-11,16H,6-7,12-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDJTSBBDIMIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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